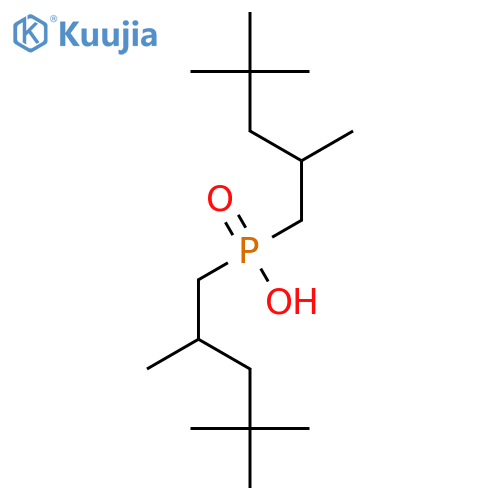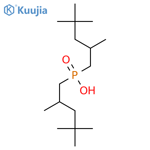Cas no 83411-71-6 (Bis(2,4,4-trimethylpentyl)phosphinic Acid)

Bis(2,4,4-trimethylpentyl)phosphinic Acid 化学的及び物理的性質
名前と識別子
-
- diisooctylphosphinic acid
- Bis-(2,4,4-trimethylpentyl)-phosphinic Acid
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2,4,4-Trimethylpentyl)-Phosphinic Acid
- Cyanex 272
- Ionquest 290
- P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid (ACI)
- Phosphinic acid, bis(2,4,4-trimethylpentyl)- (9CI)
- Cymanex 272
- DZ-Ni-EX 01
- HBTMPP
- NS00007537
- FT-0689045
- SY113742
- CS-0032791
- 83411-71-6
- CHEMBL1476841
- Phosphinic acid, bis(2,4,4-trimethylpentyl)-
- bis(2,4,4-trimethylpentyl)phosphinicacid
- MFCD28145690
- EC 280-445-7
- DTXSID60868724
- W-111573
- P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid
- A864266
- AKOS024438132
- EINECS 280-445-7
- Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-
- C16H35O2P
- J-016844
- SCHEMBL186893
- NCGC00166110-01
- DTXCID40816809
- DB-243132
- Bis-(2,4,4-trimethy lpentyl)-phosphinic acid
- QUXFOKCUIZCKGS-UHFFFAOYSA-N
- Bis(2,4,4-trimethylpentyl)phosphinic Acid
-
- MDL: MFCD28145690
- インチ: 1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18)
- InChIKey: QUXFOKCUIZCKGS-UHFFFAOYSA-N
- ほほえんだ: O=P(CC(CC(C)(C)C)C)(CC(CC(C)(C)C)C)O
計算された属性
- せいみつぶんしりょう: 290.237467g/mol
- ひょうめんでんか: 0
- XLogP3: 4.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 8
- どういたいしつりょう: 290.237467g/mol
- 単一同位体質量: 290.237467g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 19
- 複雑さ: 282
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 0.92 g/cm3 (24 ºC)
- ゆうかいてん: No data available
- ふってん: 269.9°C at 760 mmHg
- フラッシュポイント: 217.5±20.1 °C
- 屈折率: n20/D 1.460
- ようかいど: ほとんど不溶(0.09 g/l)(25ºC)、
- PSA: 47.11000
- LogP: 5.40140
- じょうきあつ: 0.0±2.2 mmHg at 25°C
Bis(2,4,4-trimethylpentyl)phosphinic Acid セキュリティ情報
- シグナルワード:Danger
- 危害声明: H319-H411
- 警告文: P273-P305+P351+P338
- WGKドイツ:1
- 危険カテゴリコード: 36
- セキュリティの説明: S24; S26
-
危険物標識:

- リスク用語:R36
- 包装グループ:Ⅲ
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD256924)
Bis(2,4,4-trimethylpentyl)phosphinic Acid 税関データ
- 税関コード:29319090
Bis(2,4,4-trimethylpentyl)phosphinic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A618704-1g |
Bis(2,4,4-trimethylpentyl)phosphinic acid |
83411-71-6 | 90% | 1g |
$5.0 | 2025-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822207-100g |
DIISOOCTYLPHOSPHINIC ACID |
83411-71-6 | 90% | 100g |
¥698.00 | 2022-01-11 | |
| Ambeed | A618704-25g |
Bis(2,4,4-trimethylpentyl)phosphinic acid |
83411-71-6 | 90% | 25g |
$13.0 | 2025-02-24 | |
| TRC | B585708-5g |
Bis(2,4,4-trimethylpentyl)phosphinic Acid |
83411-71-6 | 5g |
$ 64.00 | 2023-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY113742-100g |
Bis(2,4,4-trimethylpentyl)phosphinic Acid |
83411-71-6 | ≥95% | 100g |
¥145.00 | 2024-07-10 | |
| TRC | B585708-50g |
Bis(2,4,4-trimethylpentyl)phosphinic Acid |
83411-71-6 | 50g |
$ 155.00 | 2023-09-08 | ||
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2451-100mg |
Bis(2,4,4-trimethylpentyl)phosphinic Acid |
83411-71-6 | 100mg |
¥0.0 | 2024-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MV379-5g |
Bis(2,4,4-trimethylpentyl)phosphinic Acid |
83411-71-6 | 90% | 5g |
¥116.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MV379-25g |
Bis(2,4,4-trimethylpentyl)phosphinic Acid |
83411-71-6 | 90% | 25g |
¥315.0 | 2022-02-28 | |
| Ambeed | A618704-1kg |
Bis(2,4,4-trimethylpentyl)phosphinic acid |
83411-71-6 | 90% | 1kg |
$263.0 | 2025-02-24 |
Bis(2,4,4-trimethylpentyl)phosphinic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Bis(2,4,4-trimethylpentyl)phosphinic Acid Raw materials
Bis(2,4,4-trimethylpentyl)phosphinic Acid Preparation Products
Bis(2,4,4-trimethylpentyl)phosphinic Acid サプライヤー
Bis(2,4,4-trimethylpentyl)phosphinic Acid 関連文献
-
1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Bis(2,4,4-trimethylpentyl)phosphinic Acidに関する追加情報
Bis(2,4,4-trimethylpentyl)phosphinic Acid (CAS No. 83411-71-6): A Comprehensive Overview
Bis(2,4,4-trimethylpentyl)phosphinic Acid, identified by its CAS number 83411-71-6, is a specialized organophosphorus compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various applications, ranging from catalysis to drug development. The following detailed exploration delves into the compound's chemical properties, synthesis methods, industrial applications, and its relevance in contemporary scientific research.
The molecular structure of Bis(2,4,4-trimethylpentyl)phosphinic Acid consists of a central phosphorus atom double-bonded to two oxygen atoms and single-bonded to two alkyl groups derived from 2,4,4-trimethylpentane. This configuration imparts distinct reactivity and stability characteristics to the compound. The presence of bulky alkyl groups enhances its solubility in organic solvents while also contributing to its thermal stability. These attributes make it a valuable intermediate in organic synthesis and a potential candidate for various industrial processes.
In terms of synthesis, Bis(2,4,4-trimethylpentyl)phosphinic Acid can be prepared through the oxidation of corresponding phosphine derivatives or via the reaction of phosphorus trichloride with Grignard reagents followed by hydrolysis. The choice of synthetic route depends on the desired purity and scale of production. Recent advancements in catalytic processes have improved the efficiency and yield of this synthesis, making it more feasible for large-scale applications.
One of the most notable applications of Bis(2,4,4-trimethylpentyl)phosphinic Acid is in the field of catalysis. Its phosphorus-based structure allows it to act as a ligand in transition metal complexes, which are essential catalysts in many organic transformations. For instance, palladium and platinum complexes incorporating this ligand have shown enhanced activity and selectivity in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are pivotal in pharmaceutical synthesis, enabling the efficient construction of complex molecular frameworks.
Moreover, research has highlighted the role of Bis(2,4,4-trimethylpentyl)phosphinic Acid in pharmaceutical development. Its ability to chelate metal ions makes it a promising candidate for designing metal-based drugs that target specific biological pathways. Recent studies have explored its potential in developing anticancer agents where metallo-drugs are used to interfere with cancer cell proliferation. The bulky alkyl groups not only improve solubility but also enhance bioavailability, making it an attractive pharmacophore for drug design.
The compound's stability under various environmental conditions has also been investigated extensively. Studies have demonstrated that Bis(2,4,4-trimethylpentyl)phosphinic Acid maintains its integrity under extreme temperatures and acidic or basic conditions. This stability is crucial for industrial applications where harsh conditions are often encountered. Additionally, its compatibility with a wide range of organic solvents makes it versatile for use in different chemical processes.
In industrial settings, Bis(2,4,4-trimethylpentyl)phosphinic Acid is utilized as an additive in polymer manufacturing to improve flame retardancy and thermal stability. Its incorporation into polymer matrices enhances the overall performance of materials used in high-temperature environments such as automotive components and electronic devices. Furthermore, its role as a flame retardant is attributed to its ability to release char-forming compounds that insulate the material from further combustion.
The environmental impact of using Bis(2,4,4-trimethylpentyl)phosphinic Acid has also been a subject of research. While it offers numerous benefits in industrial applications, its persistence in the environment needs careful consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. Additionally, studies are focused on understanding its degradation pathways to ensure safe disposal practices.
In conclusion, Bis(2,4,4-trimethylpentyl)phosphinic Acid (CAS No. 83411-71-6) is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties make it indispensable in catalysis and pharmaceutical development while also finding utility in industrial applications such as polymer manufacturing. As research continues to uncover new possibilities for this compound, its role is expected to expand further into emerging fields such as nanotechnology and green chemistry.
83411-71-6 (Bis(2,4,4-trimethylpentyl)phosphinic Acid) 関連製品
- 528818-81-7(1-Butyl-3-methylimidazolium hydroxide)
- 35203-44-2(1-Propyl-1H-imidazole)
- 4303-67-7(1-Dodecylimidazole)
- 33529-01-0(1H-Imidazole, 1-hexyl-)
- 33529-02-1(1-Decyl-1H-imidazole)
- 178631-05-5(1-Hexyl-3-methylimidazolium iodide)
- 67319-76-0(4-(1H-imidazol-1-yl)butan-1-amine)
- 21252-69-7(1-Octylimidazole)
- 53657-09-3(1-Heptyl-1h-imidazole)
- 65039-05-6(1-Butyl-3-methylimidazolium Iodide)











